molecular formula C17H16N2OS B12741175 5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine CAS No. 136334-17-3

5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine

Cat. No.: B12741175
CAS No.: 136334-17-3
M. Wt: 296.4 g/mol
InChI Key: KKPCNVFPRBJJSJ-UHFFFAOYSA-N
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Description

5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a pyrrolo-thieno-diazepine core, which is fused with a methoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo-Thieno Core: This step involves the cyclization of a suitable precursor, such as a thieno compound, with a pyrrole derivative under acidic or basic conditions.

    Introduction of the Diazepine Ring: The diazepine ring is introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Methoxyphenyl halides, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dihydro-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Lacks the methoxyphenyl group, resulting in different chemical and biological properties.

    6-(4-Methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine: Similar structure but without the dihydro component, leading to variations in reactivity and stability.

Uniqueness

5,6-Dihydro-6-(4-methoxyphenyl)-4H-pyrrolo(1,2-a)thieno(2,3-f)(1,4)diazepine is unique due to its combination of a methoxyphenyl group and a dihydro component, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

136334-17-3

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-5-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),3,10,12-tetraene

InChI

InChI=1S/C17H16N2OS/c1-20-13-6-4-12(5-7-13)17-15-3-2-9-19(15)14-8-10-21-16(14)11-18-17/h2-10,17-18H,11H2,1H3

InChI Key

KKPCNVFPRBJJSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)SC=C4

Origin of Product

United States

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